

# Application Notes & Protocols: Synthesis of Caprolactone Acrylate Hydrogels

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## Compound of Interest

Compound Name: Caprolactone acrylate

CAS No.: 110489-05-9

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## Introduction

Poly( $\epsilon$ -caprolactone) (PCL) is a biodegradable and biocompatible polyester that has garnered significant attention for applications in drug delivery and tissue engineering.[1][2] Hydrogels derived from PCL and acrylate-based monomers combine the desirable biodegradability of PCL with the versatile properties of hydrogels, such as high water content and tunable mechanical characteristics.[3][4] These hydrogels can be designed to be sensitive to environmental stimuli like pH, making them excellent candidates for controlled drug release systems.[5][6]

This document provides detailed protocols for two primary methods of synthesizing **caprolactone acrylate** hydrogels:

- **Thermal-Initiated Free Radical Polymerization:** A method involving the copolymerization of polycaprolactone and acrylic acid using a thermal initiator.
- **Photopolymerization of PCL Acrylate Macromers:** A two-step method where PCL is first functionalized with acrylate groups and then crosslinked using light and a photoinitiator, offering excellent spatial and temporal control.[7][8]

These protocols are intended for researchers, scientists, and professionals in the field of drug development and material science.

## Method 1: Thermal-Initiated Free Radical Polymerization of PCL/Acrylic Acid Hydrogels

This method describes the synthesis of a pH-sensitive, biodegradable hydrogel by the free radical polymerization of polycaprolactone (PCL) and acrylic acid (AA), using ethylene glycol dimethacrylate (EGDMA) as a crosslinker and benzoyl peroxide as a thermal initiator.[3][5]

### Experimental Protocol

Materials:

- Poly( $\epsilon$ -caprolactone) (PCL)
- Acrylic Acid (AA) (Merck, Germany)[5]
- Ethylene Glycol Dimethacrylate (EGDMA) (crosslinker)[5]
- Benzoyl Peroxide (initiator)[5]
- Dichloromethane (DCM)[5]
- Ethanol[5]
- Nitrogen gas[5]

Equipment:

- Magnetic stirrer and hotplate
- Water bath with temperature control
- Glass tubes (Pyrex)[5]
- Vacuum oven

- Desiccator

Procedure:

- Solution A Preparation: Weigh the desired amount of PCL and dissolve it in dichloromethane (DCM) in a beaker. Stir the mixture using a magnetic stirrer until a clear solution is obtained.  
[5]
- Addition of Ethanol: While stirring continuously, add ethanol to the PCL solution.[5]
- Solution B Preparation: In a separate beaker, dissolve benzoyl peroxide in acrylic acid (AA).  
[5]
- Mixing: Combine Solution A and Solution B. Add the desired amount of the crosslinker, EGDMA, to this mixture.[5]
- Solvent Evaporation: Continue stirring the final mixture for 2 hours to evaporate the DCM.[5]
- Final Volume Adjustment: Adjust the final weight of the solution to 100 g using ethanol and mix for an additional 30 minutes.[5]
- Degassing: Pour the final solution into glass tubes. Bubble nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can act as a free radical scavenger.[5]
- Thermal Polymerization: Seal the tubes and place them in a water bath. The polymerization is carried out using a stepped heating process:
  - Heat at 45°C for 1 hour.[5]
  - Increase to 50°C for 2 hours.[5]
  - Increase to 55°C for 3 hours.[5]
  - Increase to 60°C for 4 hours.[5]
  - Finally, heat at 65°C for 12 hours to complete the polymerization.[5]

- **Washing and Purification:** After polymerization, remove the hydrogel from the tubes. Cut the gel into discs of a specific size (e.g., 6 mm). Immerse these discs in a 50:50 (v/v) solution of ethanol and water. Wash the discs thoroughly until the pH of the washing solution is neutral and matches the pH of the fresh ethanol-water mixture.[5]
- **Drying:** Dry the purified hydrogel discs in a vacuum oven at 45°C until a constant weight is achieved.[5]
- **Storage:** Store the dried hydrogels in a desiccator for future use.[5]

## Data Presentation: Formulation and Reaction Parameters

The composition of the hydrogel can be varied to tune its properties. The table below summarizes typical reaction parameters.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Method 2: Photopolymerization of PCL Acrylate (PCLA) Hydrogels

This approach involves two main stages: first, the synthesis of a photo-crosslinkable poly( $\epsilon$ -caprolactone) acrylate (PCLA) macromer, and second, the fabrication of the hydrogel network via photopolymerization.[7] This method is advantageous for creating complex structures, as seen in 3D printing for tissue engineering.[2][9]

## Experimental Protocol

### Part A: Synthesis of PCL Diacrylate (PCLDA) Macromer

This sub-protocol describes the functionalization of PCL diol with acrylate groups using acryloyl chloride.[7]

#### Materials:

- PCL diol (e.g., PCL530 diol)[9]
- Acryloyl chloride[7]
- Potassium carbonate ( $K_2CO_3$ ) (proton scavenger)[7]
- Anhydrous solvents (e.g., Dichloromethane)
- Nitrogen or Argon gas supply

#### Equipment:

- Round-bottom flask with a stirrer
- Dropping funnel
- Inert atmosphere setup (e.g., Schlenk line)
- Rotary evaporator

#### Procedure:

- Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon).
- Dissolving PCL: Dissolve PCL diol and potassium carbonate in an anhydrous solvent inside the flask.
- Reaction: Cool the flask in an ice bath. Slowly add acryloyl chloride dropwise from the dropping funnel to the PCL solution while stirring.

- Completion: After the addition is complete, allow the reaction to proceed at room temperature for approximately 24 hours.[9]
- Purification: After the reaction, the inorganic salt (potassium carbonate and its byproducts) can be removed by simple filtration. The resulting organic solution contains the PCLDA product.[7]
- Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified PCLDA macromer.
- Verification: Confirm the successful synthesis of PCL diacrylate via FTIR and  $^1\text{H}$  NMR spectroscopy. The presence of vinyl peaks between 5.5-6.5 ppm in the NMR spectrum is indicative of successful acrylation.[7]

## Part B: Hydrogel Fabrication by Photopolymerization

### Materials:

- Synthesized PCL Acrylate (PCLA) macromer
- Photoinitiator (e.g., Camphorquinone (CQ), Irgacure 2959, or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)[9][10]
- Co-initiator (e.g., Dimethylaminoethyl methacrylate (DMAEMA))[9]
- Phosphate-buffered saline (PBS) or other suitable solvent

### Equipment:

- UV or visible light source (e.g., 470 nm blue LED light)[9]
- Molds for hydrogel casting


### Procedure:

- Preparation of Pre-polymer Solution: Dissolve the PCLA macromer and the photoinitiator (e.g., 1% camphorquinone) and co-initiator (e.g., 2% DMAEMA) in a suitable solvent to form a homogeneous solution.[9]

- Casting: Pour the pre-polymer solution into a mold of the desired shape and size.
- Photocuring: Expose the solution to a light source of the appropriate wavelength (e.g., 470 nm blue LED light for camphorquinone) for a specified duration (e.g., 1-5 minutes) to initiate polymerization and crosslinking.[9] The degree of conversion can reach over 80% after just 1 minute of curing.[2]
- Post-Curing Treatment: After curing, the resulting hydrogel can be removed from the mold and washed with a suitable solvent (e.g., PBS) to remove any unreacted components.

## Visualization: Synthesis and Curing Workflow

The following diagram illustrates the workflow for the photopolymerization method.

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Caption: Workflow for PCL-Acrylate hydrogel synthesis via photopolymerization.

## Hydrogel Characterization Protocols

### Swelling Behavior Analysis

The swelling property is critical for hydrogels, especially in drug delivery, as it affects nutrient transport and drug diffusion.[5][11]

Procedure:

- Weigh the dried hydrogel discs ( $W_d$ ).
- Immerse the discs in a buffer solution of a specific pH (e.g., USP phosphate buffer) at a constant temperature (e.g., 37°C).
- At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen disc ( $W_s$ ).
- Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
- The swelling ratio (SR) and equilibrium water content (EWC) can be calculated using the following equations:
  - Swelling Ratio (SR) (%) =  $[(W_s - W_d) / W_d] \times 100$
  - Equilibrium Water Content (EWC) (%) =  $[(W_{eq} - W_d) / W_{eq}] \times 100$ , where  $W_{eq}$  is the weight at equilibrium.

## Mechanical Properties Testing

The mechanical integrity of the hydrogel is essential for handling and for its application in tissue engineering.<sup>[4][12]</sup>

Procedure (Compression Test):

- Prepare cylindrical hydrogel samples swollen to equilibrium (e.g., 14 mm diameter, 8 mm thickness).<sup>[2]</sup>
- Use a universal testing machine equipped with a suitable load cell.<sup>[2]</sup>
- Place the sample between the compression plates and apply a compressive force at a constant crosshead speed (e.g., 2 mm/min) until the sample fractures.<sup>[2]</sup>
- Record the stress-strain data to determine the compressive modulus and compressive strength.<sup>[2]</sup>

## Data Presentation: Hydrogel Properties

The properties of **caprolactone acrylate** hydrogels are highly tunable by altering their composition.

Table 1: Influence of Composition on Hydrogel Properties

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Table 2: Example Mechanical Properties of Photocured PCL Acrylates

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## Drug Loading and In Vitro Release Study

Procedure (Drug Loading):

- Immerse pre-weighed, dried hydrogel discs in a drug solution (e.g., 1% w/v drug in a 50% v/v ethanol-water mixture) until equilibrium swelling is reached.[5]

- Remove the swollen, drug-loaded discs and dry them first at room temperature and then in an oven at 45°C to a constant weight.[5]
- The amount of loaded drug can be determined by weight difference or by extracting the drug from the hydrogel and measuring its concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).[5]

Procedure (In Vitro Drug Release):

- Place a weighed, drug-loaded hydrogel disc in a dissolution medium (e.g., 500 ml of USP phosphate buffer at a specific pH) at 37°C.[5]
- Stir the medium at a constant speed (e.g., 100 rpm) to ensure uniform drug concentration.[5]
- At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium.
- Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release profile over time.

## Visualization: Composition-Property Relationship

This diagram illustrates the logical relationship between the hydrogel's components and its key functional properties.



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Caption: Relationship between hydrogel composition and its functional properties.

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